m-(Trifluoromethyl)cinnamic acid

Gastroenterology Drug Discovery Gastrointestinal Motility

Researchers and process chemists require regioisomerically pure meta-substituted cinnamic acids for SAR studies and API synthesis. Unlike ortho/para analogs, CAS 779-89-5 (trans-isomer) demonstrates superior prokinetic activity in vivo and is the established intermediate for cinacalcet HCl. - **Key application**: Cinacalcet intermediate; anticonvulsant cinnamamides - **Regiospecific advantage**: Meta-CF3 confers highest gastric emptying efficacy (murine model) - **Supply**: >98% purity, documented trans-configuration

Molecular Formula C10H7F3O2
Molecular Weight 216.16 g/mol
CAS No. 779-89-5
Cat. No. B024423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-(Trifluoromethyl)cinnamic acid
CAS779-89-5
Synonyms3-(3-Trifluoromethylphenyl)-2-propenoic Acid;  3-(3-Trifluoromethylphenyl)acrylic Acid;  m-(Trifluoromethyl)cinnamic Acid
Molecular FormulaC10H7F3O2
Molecular Weight216.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C=CC(=O)O
InChIInChI=1S/C10H7F3O2/c11-10(12,13)8-3-1-2-7(6-8)4-5-9(14)15/h1-6H,(H,14,15)/b5-4+
InChIKeyKSBWHDDGWSYETA-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





m-(Trifluoromethyl)cinnamic acid (CAS 779-89-5) Overview


m-(Trifluoromethyl)cinnamic acid (CAS 779-89-5), predominantly the trans-isomer, is a fluorinated derivative of cinnamic acid characterized by a trifluoromethyl group at the meta-position of the phenyl ring [1]. This structural feature imparts distinct physicochemical properties and biological activities, making it a specific intermediate in the synthesis of pharmaceuticals like cinacalcet and a subject of pharmacological research for gastrointestinal and central nervous system effects, distinguishing it from its ortho- and para-substituted analogs .

Why m-(Trifluoromethyl)cinnamic acid Cannot Be Substituted


The position of the trifluoromethyl (-CF3) group on the aromatic ring is a critical determinant of biological activity and synthetic utility. Studies directly comparing ortho-, meta-, and para-substituted trifluoromethyl cinnamic acids and their derivatives demonstrate significant, quantifiable differences in performance. For instance, in a murine model of gastric function, the meta-substituted compound (CAS 779-89-5) exhibited the highest efficacy in promoting gastric emptying compared to both its ortho- and para- analogs [1]. Similarly, research on anticonvulsant cinnamamides derived from these acids shows that while the meta- and para- variants have comparable high activity, the ortho-substituted version has significantly reduced efficacy due to steric hindrance, underscoring that the substitution pattern is not interchangeable [2].

m-(Trifluoromethyl)cinnamic acid Quantitative Evidence


Gastric Emptying Promotion in Murine Model

In a comparative study of several cinnamic acid derivatives, m-(trifluoromethyl)cinnamic acid demonstrated the highest efficacy in promoting gastric emptying, outperforming its ortho- and para-substituted trifluoromethyl counterparts at the same dose [1].

Gastroenterology Drug Discovery Gastrointestinal Motility

Cinacalcet Synthesis Intermediate

3-(Trifluoromethyl)cinnamic acid (CAS 779-89-5) is a commercially significant intermediate specifically utilized in the established synthetic route for cinacalcet, a calcimimetic agent used to treat secondary hyperparathyroidism . This synthetic application is not reported for its ortho- or para- trifluoromethyl cinnamic acid analogs, creating a unique demand profile.

Medicinal Chemistry Synthetic Chemistry Pharmaceutical Intermediate

Anticonvulsant Activity of Cinnamamide Derivatives

Cinnamamides synthesized from m-(trifluoromethyl)cinnamic acid (CAS 779-89-5) demonstrated high anticonvulsant activity in a Maximal Electroshock (MES) test, a level of efficacy comparable to those derived from the para-substituted analog and significantly greater than the ortho-substituted analog [1]. The ortho-substituent's steric effect disrupts conjugation and reduces activity, while the meta-substituent does not.

Neuroscience Anticonvulsant Medicinal Chemistry

m-(Trifluoromethyl)cinnamic acid Applications


Gastrointestinal Motility and Gastric Lesion Research

This compound is ideally suited as a lead compound or reference standard for research on gastric emptying and functional dyspepsia. Based on direct comparative evidence, the meta-substituted isomer (CAS 779-89-5) provides a more potent prokinetic effect in vivo compared to its ortho- and para- regioisomers [1]. Researchers investigating proton pump-independent mechanisms for gastroprotection can leverage this compound's unique, regiospecific activity.

Cinacalcet Synthesis & Related Impurities

A validated, high-demand application is the use of this compound as a key intermediate in the synthesis of cinacalcet hydrochloride [1]. This creates a need for this specific CAS number in both process chemistry development and the production of cinacalcet-related impurities, for which the ortho- and para- analogs are not direct substitutes .

CNS-Active Cinnamamide Derivatives

This acid is a valuable building block for synthesizing a library of anticonvulsant cinnamamides. Research indicates that the activity of the resulting amides is highly sensitive to the position of the -CF3 group [1]. The meta-substituted acid provides a pathway to high-activity compounds, whereas the ortho-substituted acid leads to significantly less active derivatives, guiding rational SAR studies and hit-to-lead optimization.

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